molecular formula C16H19N5S B5654190 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

Cat. No.: B5654190
M. Wt: 313.4 g/mol
InChI Key: XWDARGHORPNZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1H-Imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine is a fused heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core. The structure includes a bicyclic system comprising a thiophene ring fused to a pyrimidine ring, with a 5,6,7,8-tetrahydro substitution on the benzene moiety. At position 3, the molecule bears a propyl chain terminating in a 1H-imidazole group, while position 4 is substituted with an imine functional group.

The compound’s synthesis likely involves chlorination of the pyrimidin-4(3H)-one precursor (e.g., via phosphorous oxychloride) followed by nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine, as inferred from analogous routes for related tetrahydrobenzothienopyrimidine derivatives .

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c17-15-14-12-4-1-2-5-13(12)22-16(14)19-11-21(15)8-3-7-20-9-6-18-10-20/h6,9-11,17H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDARGHORPNZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-imine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4SC_{14}H_{18}N_{4}S with a molar mass of approximately 270.39 g/mol. The structural complexity includes a tetrahydrobenzothieno ring fused with a pyrimidine moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For example, compounds containing the imidazole group have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The imidazole moiety is known to interact with biological membranes and enzymes, leading to bactericidal effects.

Antitumor Activity

Imidazole derivatives have been extensively studied for their antitumor properties. In particular, the presence of the benzothieno and pyrimidine rings in this compound may enhance its ability to inhibit tumor cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

The biological activity of 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-imine is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for microbial growth or cancer cell metabolism.
  • Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of imidazole-containing compounds:

  • Antimicrobial Efficacy :
    • A study conducted by Jain et al. demonstrated that imidazole derivatives exhibited significant antibacterial activity against E. coli and B. subtilis, suggesting similar potential for our compound .
  • Antitumor Potential :
    • Research published in MDPI revealed that imidazole derivatives could effectively induce apoptosis in tumor cells through mitochondrial pathways . This suggests that the investigated compound may share this mechanism due to its structural characteristics.

Data Tables

Here are summarized findings from various studies on related compounds:

Compound NameTarget OrganismActivity TypeReference
Imidazole Derivative AStaphylococcus aureusAntibacterial
Imidazole Derivative BCancer Cell LinesAntitumor
3-[3-(1H-imidazol-1-yl)propyl]-...Various PathogensAntimicrobial/AntitumorOngoing Research

Scientific Research Applications

Research indicates that derivatives of similar structures exhibit a range of biological activities:

  • Anticancer Properties : Compounds with imidazole and pyrimidine rings have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Protein Kinase Inhibition : Some derivatives have been identified as inhibitors of specific protein kinases, which play crucial roles in cancer progression and cellular signaling pathways. This makes them potential candidates for targeted cancer therapies .
  • Antimicrobial Activity : The presence of the imidazole ring is often associated with antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activity .

Synthesis and Characterization

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-imine involves several steps:

  • Formation of the Imidazole Ring : Typically achieved through the condensation of appropriate precursors under controlled conditions.
  • Cyclization to Form the Tetrahydrobenzothieno-Pyrimidine Core : This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that a related tetrahydropyrimidine derivative exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the core structure could enhance efficacy against other cancer types .
  • Inhibition Studies : Research on imidazole-containing compounds has shown their effectiveness in inhibiting specific kinases involved in tumor growth. These findings support further exploration of 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-imine as a potential therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerTetrahydropyrimidinesInduction of apoptosis in cancer cells
Protein Kinase InhibitionImidazole DerivativesInhibition of tumor growth
AntimicrobialImidazole CompoundsGrowth inhibition of bacteria and fungi

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogues

The compound belongs to a broader class of tetrahydrobenzothienopyrimidines, which exhibit diverse biological activities. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothienopyrimidine Derivatives

Compound Name / Substituents Key Structural Features Biological Activity Molecular Weight (g/mol) Reference(s)
3-[3-(1H-Imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine Imine at C4; imidazole-propyl at C3 Hypothesized HDAC inhibition, antimicrobial potential ~313.42*
N-(3-(1H-Imidazol-1-yl)propyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Amine at C4; imidazole-propyl at C3 Not explicitly reported (structural analogue) 313.42
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Ketone at C4; bromophenoxy at C2; isopropyl at C3 Crystallographically characterized; no bioactivity 435.33
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide Carboxamide at C4; pyridyl at C2 Broad-spectrum antimicrobial activity 337.40
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives with hydrazide moieties Hydrazide at C4 HDAC inhibition, antiproliferative activity ~280–350

*Estimated based on molecular formula (C16H19N5S).

Substituent-Driven Functional Differences

  • Imine vs. Amine at C4 : The imine group in the target compound may enhance electrophilicity and metal-binding capacity compared to the amine in CAS 421569-61-1 . This could improve interactions with enzyme active sites, such as histone deacetylases (HDACs), as seen in hydrazide-containing analogues .
  • Imidazole-Propyl vs. Aryloxy Groups: The imidazole-propyl chain at C3 provides a distinct pharmacophore for targeting metalloenzymes (e.g., bacterial TrmD) compared to bromophenoxy or carboxamide substituents. For instance, pyridyl carboxamides exhibit antimicrobial activity via enzyme inhibition , while bromophenoxy derivatives lack reported bioactivity .
  • Synthetic Accessibility: Chlorination at C4 (via POCl3) is a common step for introducing amines or imines, as demonstrated in the synthesis of hydrazinothieno[2,3-d]pyrimidine derivatives . The imidazole-propyl substituent likely requires alkylation or nucleophilic substitution post-chlorination .

Q & A

Q. What are the established synthetic routes for 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the benzothieno[2,3-d]pyrimidine core. Aza-Wittig reactions or nucleophilic substitutions (e.g., with secondary amines or alcohols) are common for introducing the imidazole-propyl substituent . Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm the presence of the imidazole proton (δ ~7.6–8.0 ppm) and tetrahydrobenzothieno protons (δ ~2.5–3.5 ppm) .
  • LCMS : Verify molecular ion peaks (expected [M+H]⁺ at m/z ~314–315) and purity (>95%) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What are the primary biological targets or assays used to evaluate this compound?

  • Methodological Answer : Initial screens focus on:
  • Antiplatelet activity : Assess inhibition of ADP-induced platelet aggregation (IC₅₀ values via turbidimetric assays) .
  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How does the imidazole-propyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The imidazole group enhances solubility via hydrogen bonding but may reduce metabolic stability due to CYP450 interactions. Strategies include:
  • LogP measurement : Compare octanol/water partitioning (predicted LogP ~2.5) to assess lipophilicity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., imidazole ring) .
  • Prodrug modification : Introduce ester groups to improve bioavailability .

Q. What computational approaches are suitable for predicting SAR (structure-activity relationships) for derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., P2Y₁₂ receptor for antiplatelet activity). Prioritize substituents that enhance π-π stacking with aromatic residues .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
  • MD simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response refinement : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
  • Assay standardization : Use identical cell lines (e.g., ATCC-validated) and positive controls (e.g., clopidogrel for antiplatelet assays) .
  • Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Answer :
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity .
  • Protecting groups : Temporarily shield reactive imidazole NH with Boc groups, then deprotect with TFA .

Q. How can researchers design derivatives to enhance target selectivity?

  • Answer :
  • Bioisosteric replacement : Replace the imidazole with 1,2,4-triazole to reduce off-target effects .
  • Fragment-based design : Screen fragment libraries (e.g., Enamine) to identify complementary substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.